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Compound of Interest

Compound Name: (11Z)-Tetradecenoyl-CoA

Cat. No.: B15600201 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

heterologous expression of insect Δ11-desaturase in yeast, primarily Saccharomyces

cerevisiae, for the production of valuable long-chain fatty acids, particularly insect sex

pheromone precursors.

Introduction
Insect Δ11-desaturases are key enzymes in the biosynthesis of specific unsaturated fatty acids

that serve as precursors for a variety of semiochemicals, most notably moth sex pheromones.

The heterologous expression of these enzymes in microbial hosts like yeast offers a promising

and sustainable alternative to chemical synthesis for the production of these valuable

compounds. Yeast, being a well-characterized and genetically tractable organism, provides a

robust platform for metabolic engineering to achieve high yields of desired products.

This document outlines the essential steps, from gene selection and vector construction to

yeast transformation, cultivation, and product analysis, for the successful production of Δ11-

desaturated fatty acids.

Gene Selection and Vector Construction
The choice of the Δ11-desaturase gene is critical and often depends on the target product.

Genes from various insect species, such as Agrotis segetum, Spodoptera littoralis, and
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Trichoplusia ni, have been successfully expressed in yeast.[1]

Protocol 2.1: Vector Construction for Δ11-Desaturase Expression in S. cerevisiae

This protocol describes the cloning of a codon-optimized insect Δ11-desaturase gene into a

yeast expression vector. The pYES2 vector is a common choice, featuring the GAL1 promoter

for galactose-inducible expression.[2][3]

Materials:

Codon-optimized synthetic Δ11-desaturase gene with appropriate restriction sites (e.g.,

BamHI and EcoRI).

Yeast expression vector (e.g., pYES2).

Restriction enzymes (e.g., BamHI, EcoRI) and corresponding buffers.

T4 DNA Ligase and buffer.

Competent E. coli cells (e.g., DH5α).

LB agar plates with ampicillin.

Miniprep kit.

Procedure:

Vector and Insert Preparation:

Digest the pYES2 vector and the synthetic Δ11-desaturase gene with BamHI and EcoRI

restriction enzymes.

Perform the digestion in a 20 µL reaction volume at 37°C for 1-2 hours.

Run the digested products on a 1% agarose gel and purify the linearized vector and the

desaturase gene insert using a gel extraction kit.

Ligation:
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Set up a ligation reaction with the purified vector and insert at a molar ratio of 1:3

(vector:insert).

Use T4 DNA Ligase and incubate at 16°C overnight or at room temperature for 2-4 hours.

Transformation into E. coli:

Transform the ligation mixture into competent E. coli DH5α cells using a standard heat-

shock protocol.

Plate the transformed cells on LB agar plates containing ampicillin and incubate at 37°C

overnight.

Colony PCR and Plasmid Purification:

Screen the resulting colonies by colony PCR using primers flanking the insertion site to

verify the presence of the insert.

Inoculate positive colonies into liquid LB medium with ampicillin and grow overnight.

Purify the recombinant plasmid (pYES2-Δ11-desaturase) using a miniprep kit.

Sequence Verification:

Verify the sequence of the cloned Δ11-desaturase gene by Sanger sequencing.

Yeast Transformation and Cultivation
The lithium acetate (LiAc) method is a widely used and efficient technique for transforming S.

cerevisiae.[2]

Protocol 3.1: High-Efficiency Transformation of S. cerevisiae

Materials:

S. cerevisiae strain (e.g., INVSc1).

YPD medium.
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Synthetic complete (SC) drop-out medium lacking uracil (for pYES2 selection).

1 M Lithium Acetate (LiAc).

50% (w/v) Polyethylene Glycol (PEG), MW 3350.

Single-stranded carrier DNA (e.g., salmon sperm DNA).

Recombinant plasmid (pYES2-Δ11-desaturase).

Sterile water.

Procedure:

Prepare Competent Cells:

Inoculate a single colony of S. cerevisiae into 5 mL of YPD medium and grow overnight at

30°C with shaking.

Dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow until

the OD600 reaches 0.6-0.8.

Harvest the cells by centrifugation, wash with sterile water, and then resuspend in 1 mL of

100 mM LiAc.

Transformation:

In a microfuge tube, mix 100 µL of the competent cell suspension with 5 µL of single-

stranded carrier DNA and 1 µg of the pYES2-Δ11-desaturase plasmid.

Add 600 µL of 50% PEG solution and vortex gently.

Incubate at 30°C for 30 minutes.

Heat shock at 42°C for 15-20 minutes.

Plating and Selection:
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Pellet the cells by centrifugation, remove the supernatant, and resuspend in 100 µL of

sterile water.

Plate the cell suspension onto SC drop-out plates lacking uracil.

Incubate at 30°C for 2-4 days until colonies appear.

Protocol 3.2: Cultivation for Δ11-Desaturated Fatty Acid Production

Materials:

SC drop-out medium lacking uracil, containing 2% raffinose.

SC drop-out medium lacking uracil, containing 2% galactose.

Precursor fatty acid (e.g., palmitic acid) dissolved in a suitable solvent (e.g., ethanol with a

surfactant like tergitol).

Procedure:

Pre-culture:

Inoculate a single colony of the transformed yeast into 10 mL of SC drop-out medium with

2% raffinose and grow overnight at 30°C.

Induction and Production:

Inoculate 50 mL of SC drop-out medium with 2% raffinose to an initial OD600 of 0.4 with

the overnight pre-culture.

Grow at 30°C until the OD600 reaches ~1.0.

Induce the expression of the Δ11-desaturase by adding galactose to a final concentration

of 2%.

Simultaneously, add the precursor fatty acid (e.g., palmitic acid) to a final concentration of

0.5 mM.
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Continue to incubate at a lower temperature, typically 20-25°C, for 48-72 hours to

enhance protein folding and activity.

Analysis of Fatty Acid Production
The primary method for analyzing the production of Δ11-desaturated fatty acids is Gas

Chromatography-Mass Spectrometry (GC-MS) of the corresponding fatty acid methyl esters

(FAMEs).[4][5]

Protocol 4.1: Fatty Acid Extraction and Methylation

Materials:

Yeast cell pellet.

Methanol.

Chloroform.

0.9% NaCl solution.

Methanolic HCl (5% v/v).

Hexane.

Anhydrous sodium sulfate.

Procedure:

Lipid Extraction:

Harvest the yeast cells by centrifugation.

Perform a total lipid extraction using a modified Bligh-Dyer method with a

chloroform:methanol:water ratio.

Collect the lower organic phase containing the lipids.

Transmethylation:
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Evaporate the solvent from the lipid extract under a stream of nitrogen.

Add 2 mL of methanolic HCl and incubate at 80°C for 1 hour to convert the fatty acids to

FAMEs.

After cooling, add 1 mL of hexane and 1 mL of water, vortex, and centrifuge.

Collect the upper hexane layer containing the FAMEs.

Dry the hexane extract over anhydrous sodium sulfate.

Protocol 4.2: GC-MS Analysis of FAMEs

Instrumentation:

Gas chromatograph coupled to a mass spectrometer (GC-MS).

Capillary column suitable for FAME analysis (e.g., a polar cyano-column or a wax-type

column).[4][5]

GC Conditions (Example):

Injector Temperature: 250°C

Oven Program: 100°C for 2 min, then ramp to 240°C at 5°C/min, hold for 10 min.

Carrier Gas: Helium at a constant flow rate.

Injection Mode: Splitless.

MS Conditions (Example):

Ionization Mode: Electron Ionization (EI).

Scan Range: m/z 50-500.

Analysis:
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Identify the FAMEs by comparing their retention times and mass spectra with authentic

standards and library data.

Quantify the products by integrating the peak areas and using an internal standard (e.g.,

heptadecanoic acid) added before the extraction process.

Quantitative Data Summary
The following table summarizes the reported yields of Δ11-desaturated fatty acids and their

derivatives from various studies using engineered yeast.

Δ11-
Desaturase
Source

Host Organism Product Titer Reference

Agrotis segetum S. cerevisiae
(Z)-11-

Hexadecen-1-ol
19.5 µg/L [6]

Spodoptera

littoralis
Y. lipolytica

(Z)-11-

Hexadecenoic

acid

~10 mg/L [1]

Trichoplusia ni Y. lipolytica

(Z)-11-

Hexadecenoic

acid

~5 mg/L [1]

Amyelois

transitella
Y. lipolytica

(E/Z)-11-

Tetradecenoic

acid

~15 mg/L [7]

Lobesia botrana Y. lipolytica
(Z)-11-

Tetradecen-1-ol
188.1 mg/L [8]

Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biosynthetic pathway for the production of a Δ11-

desaturated fatty acid in engineered yeast and the general experimental workflow.
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Caption: Biosynthetic pathway for (Z)-11-hexadecenoic acid in engineered yeast.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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